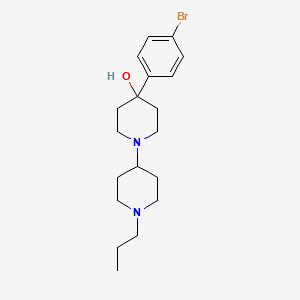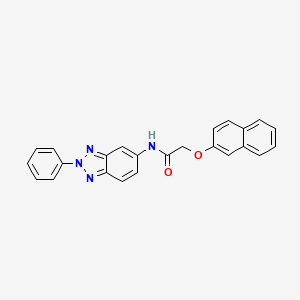![molecular formula C22H20N2O5 B5077256 N-(4-methoxy-2-nitrophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide CAS No. 6163-67-3](/img/structure/B5077256.png)
N-(4-methoxy-2-nitrophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-nitrophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including methoxy, nitro, and phenyl groups. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of a nitro group to a methoxy-substituted benzene ring.
Acylation: Formation of the acetamide linkage through an acylation reaction.
Phenylation: Coupling of the phenyl groups through a phenoxy linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, potentially affecting the methoxy or phenyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or quinones.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-2-nitrophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide may have various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its functional groups.
Medicine: Exploration of its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Application in the development of new materials or as a component in chemical formulations.
Wirkmechanismus
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity in biological systems.
Pathway Modulation: Influence on biochemical pathways through its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide: Lacks the nitro group, potentially altering its reactivity and biological activity.
N-(4-nitrophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide: Lacks the methoxy group, which may affect its solubility and interactions.
N-(4-methoxy-2-nitrophenyl)-2-[4-(phenyl)phenoxy]acetamide: Lacks the methyl group on the phenyl ring, potentially influencing its steric properties.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is unique due to the combination of its functional groups, which can impart specific chemical reactivity and potential biological activities. The presence of both methoxy and nitro groups, along with the phenoxy linkage, distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-15-3-5-16(6-4-15)17-7-9-18(10-8-17)29-14-22(25)23-20-12-11-19(28-2)13-21(20)24(26)27/h3-13H,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIZBJZVQVUXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383105 |
Source


|
| Record name | ST50189229 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6163-67-3 |
Source


|
| Record name | ST50189229 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(17-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B5077176.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,3-dimethoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5077191.png)

![N-[2-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B5077216.png)
![ethyl 2-[(5E)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5077225.png)
![N-cyclohexyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B5077227.png)
![1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B5077231.png)


![2-{3-[3-(2-quinoxalinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5077246.png)
![1-[4-[(3S,4S)-4-hydroxy-1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B5077263.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5077266.png)


